The Molecular Target of Ro 48-8071: An In-Depth Technical Guide
The Molecular Target of Ro 48-8071: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ro 48-8071 is a potent and specific inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase (LSS). This enzyme catalyzes a critical, rate-limiting step in the cholesterol biosynthesis pathway: the cyclization of 2,3-oxidosqualene to form lanosterol, the first sterol in this pathway. By inhibiting OSC, Ro 48-8071 effectively blocks the de novo synthesis of cholesterol and other downstream sterols. This targeted action has led to its investigation as a cholesterol-lowering agent and, more extensively, as a potential therapeutic for various cancers that exhibit a dependency on cholesterol metabolism for proliferation and survival. This guide provides a comprehensive overview of the molecular target of Ro 48-8071, its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways.
Primary Molecular Target: 2,3-Oxidosqualene Cyclase (OSC)
The primary and well-established molecular target of Ro 48-8071 is the enzyme 2,3-oxidosqualene cyclase (OSC), also referred to as lanosterol synthase (LSS). OSC is a key enzyme in the cholesterol biosynthesis pathway, which is responsible for the production of cholesterol and other essential sterols.[1][2][3][4]
Function of OSC: OSC catalyzes the complex cyclization of a linear substrate, 2,3-monoepoxysqualene (also known as 2,3-oxidosqualene), into the tetracyclic sterol, lanosterol.[1][3][4] This is a crucial step that commits the pathway to the formation of sterols.
Mechanism of Inhibition: Ro 48-8071 acts as a potent inhibitor of OSC. Molecular modeling and photoaffinity labeling studies have suggested that Ro 48-8071 binds at the junction between the central cavity and the substrate entry channel of the enzyme, thereby blocking the access of the natural substrate, 2,3-oxidosqualene, to the active site.[5] The crystal structure of human OSC in complex with Ro 48-8071 has been resolved, providing detailed insights into the inhibitor-enzyme interaction.[6]
Quantitative Data: Inhibitory Potency of Ro 48-8071
The inhibitory activity of Ro 48-8071 against its target, OSC, and its effects on cell viability have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common measure of its potency.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Enzyme Inhibition | |||
| 2,3-Oxidosqualene Cyclase (OSC) | Enzyme Inhibition Assay | ~6.5 nM | [7][8] |
| Cholesterol Synthesis in HepG2 cells | Cellular Assay | ~1.5 nM | [7][8] |
| Cancer Cell Viability | |||
| Breast Cancer | |||
| BT-474 | Cell Viability (48h) | 6.06 ± 0.23 µM | [9] |
| T47-D | Cell Viability (48h) | 7.76 ± 0.29 µM | [9] |
| MCF-7 | Cell Viability (48h) | 6.34 ± 0.34 µM | [9] |
| MDA-MB-231 (TNBC) | Cell Viability (48h) | ~10 µM | [10] |
| BT20 (TNBC) | Cell Viability (48h) | ~10 µM | [10] |
| Prostate Cancer | |||
| LNCaP (hormone-dependent) | Cell Viability | ~10 µM | [11] |
| PC-3 (castration-resistant) | Cell Viability | ~10 µM | [11] |
| DU145 (castration-resistant) | Cell Viability | ~10 µM | [11] |
| Pancreatic Cancer | |||
| PANC-1 | Cell Viability (48h) | Not specified, effective at 10 µM | [1] |
| Colon Cancer | |||
| DLD-1 | Cell Viability (48h) | 3.3 µM | [2] |
| LoVo | Cell Viability (48h) | 4.3 µM | [2] |
| Lung Cancer | |||
| H69AR | Cell Viability (48h) | 13.68 µM | [2] |
| NCI-H23 | Cell Viability (48h) | 10.3 µM | [2] |
| A549 | Cell Viability (48h) | 10.1 µM | [2] |
| Ovarian Cancer | |||
| OVCAR-3 | Cell Viability (48h) | 11.3 ± 0.3 µM | [12] |
| SK-OV-3 | Cell Viability (48h) | 12.7 ± 0.5 µM | [12] |
| Endometrial Cancer | |||
| Ishikawa | Cell Viability | 0.968 µM | [13] |
| KLE | Cell Viability | 6.478 µM | [13] |
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is a widely used method to assess the effect of compounds on cell proliferation and viability.[9][12][14]
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 4,000-8,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of Ro 48-8071 or vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which reflects cell number.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by Ro 48-8071.[11][14]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of Ro 48-8071 for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Xenograft Tumor Studies
This protocol describes the evaluation of the anti-tumor efficacy of Ro 48-8071 in a mouse model.[12][15]
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Ro 48-8071 (e.g., 20-40 mg/kg/day) or vehicle control via a suitable route (e.g., intraperitoneal injection).
-
Monitoring and Endpoint: Monitor tumor growth and the general health of the animals (including body weight) throughout the study. The study is terminated when tumors in the control group reach a specified size, and tumors are excised for further analysis (e.g., immunohistochemistry for apoptosis markers like TUNEL).
Visualizations: Pathways and Workflows
Cholesterol Biosynthesis Pathway and Inhibition by Ro 48-8071
Caption: Cholesterol biosynthesis pathway highlighting the inhibition of 2,3-oxidosqualene cyclase (OSC) by Ro 48-8071.
Downstream Signaling Effects of Ro 48-8071 in Cancer Cells
Caption: Downstream signaling effects of Ro 48-8071 in cancer cells, leading to decreased proliferation and increased apoptosis.
Experimental Workflow for In Vitro Analysis of Ro 48-8071
Caption: A generalized experimental workflow for the in vitro characterization of Ro 48-8071's effects on cancer cells.
References
- 1. Cholesterol biosynthesis inhibitor RO 48-8071 inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. The binding site for an inhibitor of squalene:hopene cyclase determined using photoaffinity labeling and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor RO 48-8071 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Cholesterol biosynthesis inhibitor RO 48-8071 suppresses growth of hormone-dependent and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Inhibition of lanosterol synthase linking with MAPK/JNK signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 15. fortunejournals.com [fortunejournals.com]
